molecular formula C22H30N2O2S B11503045 Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B11503045
M. Wt: 386.6 g/mol
InChI Key: ZFWWPSIAHNGSBE-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that features an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate typically involves the reaction of adamantan-1-ylamines with ethyl isothiocyanatoacetate. This reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol, and yields the desired product in high efficiency . The reaction can be summarized as follows:

    Reactants: Adamantan-1-ylamines and ethyl isothiocyanatoacetate.

    Solvent: Ethanol.

    Conditions: Room temperature, stirring for several hours.

    Yield: 85-95%.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Alkaline medium (e.g., NaOH solution).

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

Scientific Research Applications

Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate is unique due to its specific combination of the adamantane moiety with a benzoate ester. This structure imparts unique physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

ethyl 4-[2-(1-adamantyl)ethylcarbamothioylamino]benzoate

InChI

InChI=1S/C22H30N2O2S/c1-2-26-20(25)18-3-5-19(6-4-18)24-21(27)23-8-7-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,2,7-14H2,1H3,(H2,23,24,27)

InChI Key

ZFWWPSIAHNGSBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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